2-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid
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Overview
Description
2-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorine atom and a methyl group attached to the thiazole ring, along with an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea or thioamides in the presence of a base.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Acetic Acid Moiety Addition: The acetic acid group can be introduced by reacting the thiazole derivative with chloroacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio)phenoxyacetic acid
- 2-Aminothiazole-Based Compounds
- 2,4-Disubstituted Thiazoles
Uniqueness
2-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C6H6FNO2S |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C6H6FNO2S/c1-3-2-4(11-8-3)5(7)6(9)10/h2,5H,1H3,(H,9,10) |
InChI Key |
QECNRVBUSJICHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)C(C(=O)O)F |
Origin of Product |
United States |
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